1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC, CAS 4235-95-4) is a synthetic, symmetrically unsaturated phospholipid featuring two oleic acid (C18:1) tails. As a cornerstone structural lipid in advanced formulation science, DOPC is characterized by its exceptionally low gel-to-liquid crystalline phase transition temperature (Tm ≈ -17°C). This intrinsic property ensures that DOPC remains in a highly fluid, liquid-crystalline phase at both ambient and physiological temperatures. For industrial and clinical procurement, DOPC serves as a critical excipient in lipid nanoparticles (LNPs), liposomal drug delivery systems, and biomimetic cell membranes, offering a chemically defined, highly reproducible alternative to natural lipid extracts while enabling the room-temperature processing of thermosensitive active pharmaceutical ingredients (APIs) [1].
Substituting DOPC with saturated analogs like DPPC (Tm ≈ 41°C) or DSPC (Tm ≈ 55°C) fundamentally alters manufacturing workflows, as these alternatives require high-temperature heating (often ≥ 60°C) during hydration and extrusion, which can denature fragile payloads such as mRNA, proteins, or volatile compounds[1]. Conversely, attempting to substitute synthetic DOPC with lower-cost natural alternatives like Egg PC introduces severe batch-to-batch compositional variability and broader liposome size distributions, complicating regulatory approval and GMP scale-up[2]. Furthermore, the symmetrical di-oleoyl structure of DOPC provides specific membrane packing parameters and lateral diffusion rates that asymmetrical lipids (like POPC) cannot exactly replicate, directly impacting the encapsulation efficiency and release kinetics of the final formulation.
The phase transition temperature (Tm) of a structural lipid strictly dictates the thermal requirements for liposome hydration and extrusion. DOPC features a Tm of approximately -17°C to -20°C, allowing it to remain in a fluid state at standard room temperature. In direct contrast, DPPC has a Tm of 41°C. Standard extrusion protocols require DPPC lipid films to be hydrated and extruded at 60°C to ensure the lipid is in the liquid-crystalline phase, whereas DOPC liposomes are routinely hydrated and extruded at 25°C[1].
| Evidence Dimension | Required hydration and extrusion temperature |
| Target Compound Data | DOPC: ~25°C (Room Temperature) |
| Comparator Or Baseline | DPPC: 60°C |
| Quantified Difference | 35°C lower processing temperature requirement for DOPC |
| Conditions | Standard 100 nm polycarbonate membrane extrusion protocol |
Eliminates the need for high-temperature processing, preventing the thermal degradation of heat-sensitive payloads like mRNA, peptides, and live-cell components during formulation.
In advanced microfluidic and water-in-oil inverted emulsion manufacturing techniques, the choice of baseline phosphatidylcholine heavily influences vesicle yield and payload retention. Quantitative flow cytometry (IFC) analysis demonstrates that DOPC achieves the highest vesicle production yield among standard PCs, reaching 6.54 ± 0.17 × 10^9 vesicles/mL with an exceptional calcein encapsulation efficiency of 94.12%. In contrast, saturated lipids like DPPC and DSPC exhibit significantly lower yields and poorer encapsulation metrics under identical emulsion transfer conditions [1].
| Evidence Dimension | Vesicle yield and encapsulation efficiency |
| Target Compound Data | DOPC: 6.54 × 10^9 vesicles/mL; 94.12% encapsulation |
| Comparator Or Baseline | DPPC/DSPC: Substantially lower yields (qualitatively poor formation in unheated emulsions) |
| Quantified Difference | DOPC maximizes both absolute vesicle count and >90% encapsulation efficiency |
| Conditions | Water-in-oil inverted emulsion transfer method analyzed via IFC |
Directly translates to higher throughput and reduced waste of expensive active pharmaceutical ingredients (APIs) in emulsion-based manufacturing.
For clinical-grade lipid nanoparticles, the homogeneity of the starting material dictates the uniformity of the final product. Natural extracts like Egg PC are heterogeneous mixtures of varying chain lengths and saturation degrees, which can result in broad liposome size distributions (e.g., 243 ± 91 nm with significant rightward tails of larger aggregates). DOPC, as a purely synthetic and molecularly defined lipid (di-C18:1), eliminates this compositional variance, enabling highly reproducible, narrow size distributions during controlled extrusion or microfluidic mixing [1].
| Evidence Dimension | Compositional purity and size distribution variance |
| Target Compound Data | DOPC: >99% single-molecule purity (di-18:1 PC) |
| Comparator Or Baseline | Egg PC: Complex mixture of saturated/unsaturated chains with broad size variance |
| Quantified Difference | DOPC provides absolute chemical definition, eliminating the batch-to-batch variability inherent to Egg PC |
| Conditions | Liposome formulation and characterization for clinical/GMP scale-up |
Essential for meeting stringent regulatory (FDA/EMA) requirements for chemically defined excipients and ensuring consistent pharmacokinetic profiles.
The physical state of the lipid bilayer at human body temperature (37°C) governs the release rate of encapsulated therapeutics. Because 37°C is well above the Tm of DOPC (-17°C), DOPC membranes exist in a highly fluid, liquid-disordered state in vivo, promoting rapid lateral diffusion and higher permeability. Conversely, DPPC (Tm = 41°C) remains in a rigid, solid-like gel phase at 37°C, resulting in highly restricted permeability and delayed payload release. This fundamental thermodynamic difference requires formulators to select DOPC when rapid or continuous drug diffusion is desired at physiological temperatures [1].
| Evidence Dimension | Bilayer physical state and fluidity at 37°C |
| Target Compound Data | DOPC: Liquid-disordered (fluid) phase, high permeability |
| Comparator Or Baseline | DPPC: Gel (solid-like) phase, low permeability |
| Quantified Difference | Complete phase divergence at physiological temperature |
| Conditions | In vivo or simulated physiological conditions (37°C) |
Allows formulation scientists to engineer rapid-release drug delivery systems that activate immediately upon entering the physiological environment.
Because DOPC can be hydrated and extruded at room temperature, it is the premier structural lipid for formulating lipid nanoparticles (LNPs) and liposomes containing heat-labile payloads, such as mRNA, enzymes, and peptide therapeutics, which would denature at the 60°C temperatures required for DPPC [1].
DOPC's superior performance in water-in-oil inverted emulsion systems makes it the optimal choice for microfluidic and emulsion-based manufacturing workflows, where maximizing vesicle concentration and achieving >90% encapsulation efficiency of costly APIs is critical [2].
As a purely synthetic lipid, DOPC is prioritized over natural Egg PC in GMP-compliant pharmaceutical manufacturing. Its strict molecular definition ensures lot-to-lot reproducibility, narrow size distributions, and simplified regulatory pathways for novel liposomal drugs[3].
DOPC's high membrane fluidity and liquid-disordered state at 37°C make it ideal for drug delivery vehicles designed for rapid payload release in the bloodstream, contrasting with the slow-release profiles of gel-phase saturated lipids like DPPC [4].